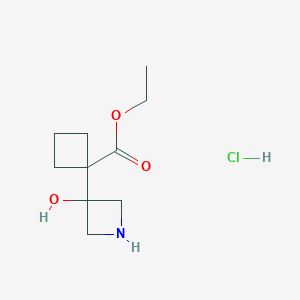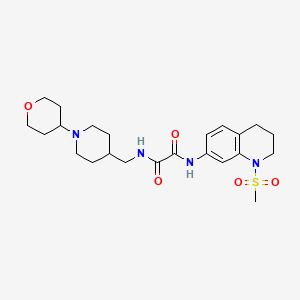![molecular formula C10H10ClN3OS B2543794 N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine CAS No. 478258-65-0](/img/structure/B2543794.png)
N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is a chemical compound with the CAS Number 478258-65-0. It is also known as 6-CHLORO-N-(2-FURYLMETHYL)-2-(METHYLSULFANYL)-4-PYRIMIDINAMINE .
Molecular Structure Analysis
The molecular weight of “N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is 209.63 . The InChI Code is 1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Sulfinamide Mediated Asymmetric Synthesis : Chiral sulfinamides are prominent in stereoselective synthesis, particularly tert-butanesulfinamide, known for its use in asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are key in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).
Heterocyclic Aromatic Amines in Foods : Heterocyclic aromatic amines (HAAs) are of significant concern due to their probable carcinogenic nature. They are generated mainly in meat products during thermal processing. The review highlights the importance of food safety concerning HAAs, covering aspects from food processing, dietary intake, metabolism, and hazard control (Chen et al., 2020).
Role in Mammary Cancer : The review discusses experimental studies implicating food-derived heterocyclic amines (HAs), especially PhIP found in cooked meats, as etiologic agents in human breast cancer. It discusses the mammary carcinogenicity of these compounds in rodent models and the evidence of HA exposure in humans through cooked meats (Snyderwine, 1994).
Synthetic Route Exploration : The study investigates the reaction of chloral with substituted anilines leading to various intermediates and products like 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing the versatility of amines in synthesis and the structural insights from high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
Advanced Oxidation Processes for Degradation
- Degradation of Nitrogen-containing Compounds : A review emphasizes the need for advanced oxidation processes to mineralize resistant nitrogen-containing compounds like amino and azo compounds, prevalent in various industries. It discusses the efficiency of different advanced oxidation processes (AOPs) and the importance of process parameters in the degradation of these compounds (Bhat & Gogate, 2021).
Environmental and Health Impact
Toxicity of Chemical Warfare Agent Degradation Products : The review assesses the formation, fate, and toxicity of degradation products of chemical warfare agents, including various amines, in relation to environmental and occupational health. It examines their environmental persistence and mammalian and ecotoxicity (Munro et al., 1999).
Nitrogenous Disinfection By-products in Water : The paper reviews the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, highlighting their higher genotoxicity and cytotoxicity compared to regulated DBPs and discussing the impact of water treatment processes on N-DBP formation (Bond et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQTOIIMOFBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)
![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)
![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)
